molecular formula C8H12O2 B8014494 Tert-butyl But-3-ynoate

Tert-butyl But-3-ynoate

Cat. No.: B8014494
M. Wt: 140.18 g/mol
InChI Key: VWOHDUAEHGJQSK-UHFFFAOYSA-N
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Description

Tert-butyl But-3-ynoate is an organic compound with the molecular formula C8H12O2. It is an ester derived from but-3-ynoic acid and tert-butanol. This compound is characterized by its unique structure, which includes a triple bond and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl But-3-ynoate can be synthesized through the esterification of but-3-ynoic acid with tert-butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control of reaction conditions, leading to higher purity and selectivity of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl But-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or other oxidized products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Tert-butyl But-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl But-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The triple bond in the compound also makes it reactive towards electrophilic addition reactions. These properties make this compound a versatile compound in organic synthesis.

Comparison with Similar Compounds

    But-3-ynoic acid: Shares the triple bond but lacks the ester group.

    Tert-butyl acetate: Contains the tert-butyl ester group but lacks the triple bond.

    Methyl but-3-ynoate: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness: Tert-butyl But-3-ynoate is unique due to the presence of both a triple bond and a tert-butyl ester group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound in various chemical transformations .

Biological Activity

Tert-butyl but-3-ynoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

This compound is an ester derived from but-3-ynoic acid and tert-butanol. Its structure features a triple bond between the third and fourth carbon atoms, classifying it as an alkyne. This unique configuration contributes to its reactivity and potential interactions with biological macromolecules.

Biological Activities

Research into the biological activity of this compound indicates several promising effects:

  • Anticancer Properties :
    • A study evaluated various esters, including tert-butyl esters of L-γ-methyleneglutamic acid amides, for their ability to suppress breast cancer cell growth. The results showed that while these compounds exhibited some anticancer activity, they were less potent than their parent compounds .
    • The mechanism behind this activity may involve the compound's interaction with cellular pathways that regulate apoptosis and cell proliferation.
  • Enzyme Interaction :
    • Compounds with similar structures often engage in nucleophilic attack reactions due to the electrophilic nature of the triple bond. This property allows them to interact with enzymes and other biomolecules, potentially influencing metabolic pathways.

The mechanism of action for this compound is primarily based on its structural properties:

  • Electrophilic Reactivity : The triple bond in this compound makes it a reactive electrophile, capable of forming covalent bonds with nucleophiles in biological systems. This reactivity can lead to modifications in biomolecules, influencing their function and activity.
  • Influence on Lipophilicity : The presence of the tert-butyl group can increase lipophilicity, which may affect the compound's absorption and distribution within biological systems. However, this can also lead to decreased metabolic stability and unwanted side effects in drug development .

1. Anticancer Activity Evaluation

A study focused on synthesizing various prodrugs, including tert-butyl esters, found that these compounds could inhibit the growth of breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231). However, their efficacy was notably lower compared to established treatments like tamoxifen .

Compound TypeCell Line TestedInhibition EfficacyComparison to Control
Tert-butyl EstersMCF-7ModerateLess potent than tamoxifen
Ethyl EstersSK-BR-3LowNot significant
Parent CompoundsMDA-MB-231HighSignificant

2. Pharmacological Properties

The trifluoromethyl group in related compounds has been noted for its pharmacological properties, suggesting that modifications involving this compound could lead to new drug candidates with enhanced efficacy against various diseases.

Properties

IUPAC Name

tert-butyl but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOHDUAEHGJQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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